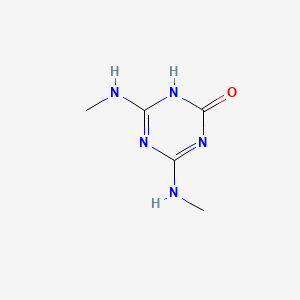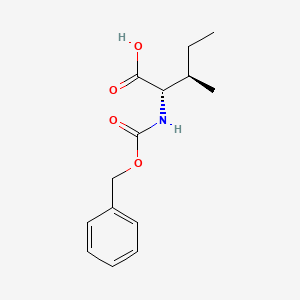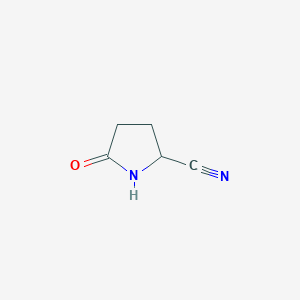
Glyphosate-N-nitroso sodium
Vue d'ensemble
Description
Glyphosate-N-nitroso sodium is a useful research compound. Its molecular formula is C3H6N2NaO6P and its molecular weight is 220.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Glyphosate, the active ingredient in Glyphosate-N-nitroso sodium, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway , which is responsible for the synthesis of aromatic amino acids in plants .
Mode of Action
Glyphosate binds to the EPSPS enzyme and inhibits its functions . This inhibition disrupts the shikimate pathway, leading to a deficiency in the production of essential aromatic amino acids . As a result, plant growth is hindered .
Biochemical Pathways
The inhibition of the EPSPS enzyme by glyphosate affects multiple biochemical pathways. It leads to an increase in shikimic acid and a decrease in the production of aromatic amino acids . The disruption of these pathways results in multiple phytotoxicity effects, both upstream and downstream from EPSPS .
Pharmacokinetics
Glyphosate is known to have great solubility and low quantities in soil and water, which makes its detection a difficult process . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of plant growth due to the disruption of the shikimate pathway . Studies have also revealed that glyphosate exhibits toxic properties that can lead to detrimental consequences for human well-being . These include the potential to induce cancer, contribute to birth defects, and disrupt reproductive functions .
Action Environment
The action of this compound can be influenced by various environmental factors. Its effectiveness as a herbicide is facilitated by its great solubility and low quantities in soil and water . Overuse and improper application of glyphosate have become an urgent concern, raising questions about potential harm to human health and environmental sustainability . Moreover, glyphosate can inflict adverse impacts on various forms of aquatic life, insects, and essential soil microorganisms when exposed to non-target organisms .
Propriétés
IUPAC Name |
sodium;[carboxymethyl(nitroso)amino]methyl-hydroxyphosphinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBNFCKWUZJADZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)[O-])N=O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2NaO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro-](/img/structure/B3329185.png)

![4-[1,3,2]Dithiarsolan-2-yl-phenylamine](/img/structure/B3329195.png)



![(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3329215.png)



